trimethyl 3-(3-methoxycarbonyl-1,2-oxazol-4-yl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate
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Overview
Description
Trimethyl 3-(3-methoxycarbonyl-1,2-oxazol-4-yl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate is a complex organic compound featuring multiple oxazole and oxazoline rings. These heterocyclic structures are known for their significant biological and chemical properties, making them valuable in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl 3-(3-methoxycarbonyl-1,2-oxazol-4-yl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the oxazole and oxazoline rings through cyclization reactions involving amino alcohols, carboxylic acids, and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Trimethyl 3-(3-methoxycarbonyl-1,2-oxazol-4-yl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole and oxazoline rings.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Trimethyl 3-(3-methoxycarbonyl-1,2-oxazol-4-yl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trimethyl 3-(3-methoxycarbonyl-1,2-oxazol-4-yl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxazole and oxazoline rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler heterocyclic compound with similar biological activities.
Oxazoline: Another related compound with significant chemical and biological properties.
Isoxazole: A structural isomer with distinct chemical and biological characteristics.
Uniqueness
Trimethyl 3-(3-methoxycarbonyl-1,2-oxazol-4-yl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate is unique due to its complex structure, which combines multiple oxazole and oxazoline rings. This complexity contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C16H18N2O11 |
---|---|
Molecular Weight |
414.32 g/mol |
IUPAC Name |
trimethyl 3-(3-methoxycarbonyl-1,2-oxazol-4-yl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate |
InChI |
InChI=1S/C16H18N2O11/c1-23-13(19)8-10-7(6-5-27-17-9(6)14(20)24-2)11(15(21)25-3)28-18(10)29-12(8)16(22)26-4/h5,7-8,10-12H,1-4H3 |
InChI Key |
KTRRMTBOKMJDHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2C(C(ON2OC1C(=O)OC)C(=O)OC)C3=CON=C3C(=O)OC |
Origin of Product |
United States |
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